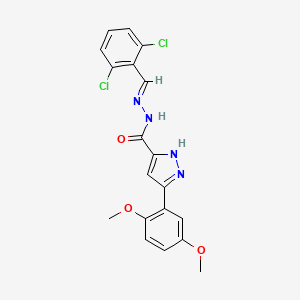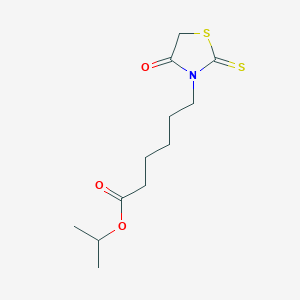![molecular formula C23H22N2O3S B11688591 {3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}(phenyl)methanone](/img/structure/B11688591.png)
{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE is a synthetic organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a benzoyl group, a methylbenzenesulfonyl group, and a phenyl group attached to an imidazolidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE typically involves the following steps:
Formation of Imidazolidine Ring: The imidazolidine ring is formed by the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced by reacting the intermediate compound with methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or benzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidines.
科学研究应用
1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of diseases such as cancer and inflammation.
Industry: In the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE
- 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE
- 1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE
Uniqueness
1-BENZOYL-3-(4-METHYLBENZENESULFONYL)-2-PHENYLIMIDAZOLIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C23H22N2O3S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H22N2O3S/c1-18-12-14-21(15-13-18)29(27,28)25-17-16-24(22(25)19-8-4-2-5-9-19)23(26)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3 |
InChI 键 |
IKOKHIHOLFYKRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11688515.png)
![(3Z)-5-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11688521.png)
![2-ethoxy-4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11688529.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688531.png)


![N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688567.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone](/img/structure/B11688568.png)
![2-(Ethylsulfanyl)-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11688575.png)
![methyl 4-((E)-{[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B11688576.png)

![(5E)-1-(4-Chlorophenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688587.png)
![5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11688590.png)
